4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
Overview
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester, also known as MFCD28133362, is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the metal catalyst forms a new bond with an electrophilic organic group. In the transmetalation step, the boron compound transfers a nucleophilic organic group to the metal .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the construction of complex organic compounds by joining chemically differentiated fragments .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in, specifically the hydrolysis of boronic pinacol esters, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester typically involves the reaction of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are employed.
Major Products Formed
Scientific Research Applications
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and piperazinyl groups.
4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the piperazinyl group.
2-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group.
Uniqueness
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester is unique due to the presence of both fluoro and piperazinyl groups, which enhance its reactivity and specificity in chemical reactions .
Properties
IUPAC Name |
1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)16-7-6-15(20)12-14(16)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUIDDSJZGGFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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